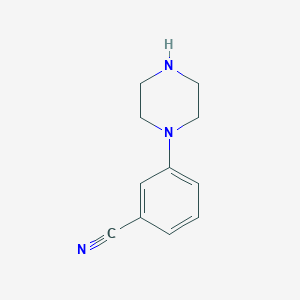

1-(3-Cyanophenyl)piperazine

Overview

Description

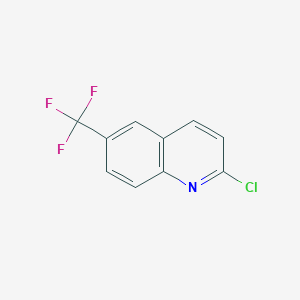

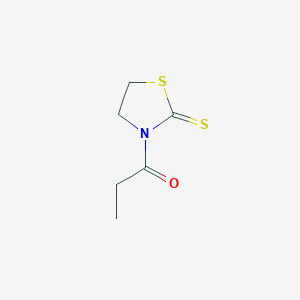

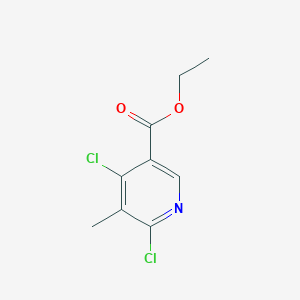

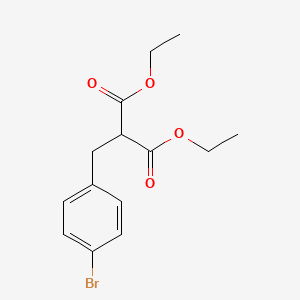

1-(3-Cyanophenyl)piperazine is an organic compound with the molecular formula C11H13N3 . It is used in the synthesis of melanocortin subtype-4 receptor (MC4R) agonists . MC4R is located in the hypothalamus and helps to regulate metabolism, feeding, and reproductive behavior .

Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered ring containing two opposing nitrogen atoms . The intramolecular Van der Waals contacts between the H atoms of the piperazine ring and of the cyanophenyl groups show rather short H…H distances, near 2 A .Chemical Reactions Analysis

The chemical reactions of this compound include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

This compound has a molecular weight of 187.24 . It can exist in various physical forms such as liquid, solid, semi-solid, or lump .Scientific Research Applications

1. Pharmacological Properties

A study by Kumar et al. (2017) synthesized novel derivatives of 1-(3-Cyanophenyl)piperazine and evaluated their antidepressant and antianxiety activities. They found that some derivatives exhibited significant antidepressant and antianxiety effects in albino mice (Kumar et al., 2017).

2. Supramolecular Chemistry

Research by Boyineni and Jayanty (2014) explored the use of this compound in creating supramolecular assemblies and fluorophores. They discovered that the compounds exhibited high fluorescence and large Stokes shift, indicating potential applications in photophysical studies (Boyineni & Jayanty, 2014).

3. Coordination Polymers

A study by Beeching et al. (2014) used bis-(cyanobenzyl)piperazine ligands, including this compound, to prepare Ag(I) coordination polymers. These polymers displayed different dimensional structures, highlighting the potential for creating diverse molecular architectures (Beeching et al., 2014).

4. Antimuscarinic Activity

Research by Kaiser et al. (1993) on this compound derivatives examined their antimuscarinic activities. This study was aimed at developing new agents for treating urinary incontinence associated with bladder muscle instability (Kaiser et al., 1993).

5. Antidepressant Applications

Brito et al. (2018) discussed the central pharmacological activity of piperazine derivatives, including their applications as antidepressants. They highlighted the significance of the piperazine moiety in medicinal chemistry, particularly in mental health treatments (Brito et al., 2018).

6. Cancer Research

Turov (2020) explored the anticancer activity of compounds with a piperazine substituent, emphasizing the potential therapeutic applications of these compounds in oncology (Turov, 2020).

Mechanism of Action

Target of Action

Piperazine derivatives, which include 1-(3-cyanophenyl)piperazine, are known to have a wide range of biological and pharmaceutical activity . They are often employed in drugs due to their pharmacological properties .

Mode of Action

Piperazine compounds generally work by paralyzing parasites, allowing the host body to easily expel the invasive organism . The neuromuscular effects are thought to be caused by blocking acetylcholine at the myoneural junction . This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor .

Biochemical Pathways

The blocking of acetylcholine at the myoneural junction and the agonist effects on the gaba receptor suggest that it may affect the cholinergic and gabaergic neurotransmission pathways .

Pharmacokinetics

It is known that the nitrogen atom sites in piperazine derivatives serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .

Result of Action

Given its mode of action, it can be inferred that it may cause paralysis in parasites and affect neurotransmission in the host organism .

Safety and Hazards

1-(3-Cyanophenyl)piperazine can cause severe skin burns and eye damage . It may also cause respiratory irritation and can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid getting it in eyes, on skin, or on clothing, and to use it only under a chemical fume hood .

Future Directions

Piperazine, a component of 1-(3-Cyanophenyl)piperazine, ranks as the third most common nitrogen heterocycle in drug discovery . It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . This suggests that there is potential for further exploration and development of piperazine derivatives in the field of drug discovery .

Biochemical Analysis

Biochemical Properties

Piperazine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific derivative and the biological context.

Cellular Effects

Some piperazine derivatives have been shown to have cytotoxic effects on cancer cells . These compounds can induce apoptosis, a form of programmed cell death, in cancer cells .

Molecular Mechanism

Piperazine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that piperazine derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Some piperazine derivatives have been shown to have dose-dependent effects in animal models .

Metabolic Pathways

Piperazine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux and metabolite levels .

Transport and Distribution

Piperazine derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Some piperazine derivatives have been shown to be directed to specific compartments or organelles within the cell .

properties

IUPAC Name |

3-piperazin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-9-10-2-1-3-11(8-10)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUHEEFEADORHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467213 | |

| Record name | 1-(3-Cyanophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178928-58-0 | |

| Record name | 1-(3-Cyanophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 178928-58-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.